4-Pentafluoroethylsulfanyl-butyl-ammonium chloride

Lipophilicity LogP ADME

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride (CAS 1286744-22-6) is a primary ammonium salt characterized by a C4 hydrocarbon spacer linking a terminal ammonium group to a pentafluoroethyl thioether moiety. The compound is formally described as 4-[(1,1,2,2,2-pentafluoroethyl)sulfanyl]butan-1-aminium chloride, with a molecular formula of C6H11ClF5NS and a molecular weight of 259.66 g/mol.

Molecular Formula C6H11ClF5NS
Molecular Weight 259.67 g/mol
Cat. No. B13107118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentafluoroethylsulfanyl-butyl-ammonium chloride
Molecular FormulaC6H11ClF5NS
Molecular Weight259.67 g/mol
Structural Identifiers
SMILESC(CCSC(C(F)(F)F)(F)F)C[NH3+].[Cl-]
InChIInChI=1S/C6H10F5NS.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H
InChIKeyCYJBOHATDMHCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride (CAS 1286744-22-6): Fluorinated Amphiphilic Amine Salt Properties and Procurement Rationale


4-Pentafluoroethylsulfanyl-butyl-ammonium chloride (CAS 1286744-22-6) is a primary ammonium salt characterized by a C4 hydrocarbon spacer linking a terminal ammonium group to a pentafluoroethyl thioether moiety . The compound is formally described as 4-[(1,1,2,2,2-pentafluoroethyl)sulfanyl]butan-1-aminium chloride, with a molecular formula of C6H11ClF5NS and a molecular weight of 259.66 g/mol . It is not a quaternary ammonium salt, as sometimes misclassified, but a primary amine hydrochloride, which has significant implications for its reactivity, hydrogen-bonding capacity, and derivatization potential . Its calculated octanol-water partition coefficient (LogP) of 4.12 indicates pronounced lipophilicity, a property that can be fine-tuned for specific applications .

Salt form Primary amine hydrochloride, not quaternary ammonium salt; enables derivatization and hydrogen bonding.
Lipophilicity High calculated LogP ~4.12 from pentafluoroethyl thioether tail supports membrane partitioning studies.
Reactive handle Primary amine allows covalent conjugation via amide, imine, or urea formation for task-specific materials.

Why 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride Cannot Be Substituted by a Generic Analog


Substituting this compound with a generic ammonium chloride surfactant or a closely related fluoroalkyl analog fails because its performance envelope is co-determined by three inseparable molecular features: (1) the primary amine headgroup, which provides a distinct hydrogen-bonding and derivatization profile compared to non-derivatizable quaternary ammonium salts ; (2) the butyl (-C4H8-) spacer, which dictates the spatial separation between the hydrophilic and fluorophilic domains and directly influences critical micelle concentration (CMC) and surface excess, as demonstrated across a series of partially fluorinated/hydrogenated ammonium salts [1]; and (3) the pentafluoroethyl thioether terminal, whose unique electron-withdrawing character and high fluorine density cannot be replicated by trifluoromethyl or heptafluoropropyl analogs, leading to marked differences in lipophilicity and interfacial adsorption kinetics [1].

Headgroup specificity

Primary amine offers distinct hydrogen bonding and derivatization; quaternary ammonium analogs lack this functionality and cannot be post-modified.

Spacer length tuning

The butyl (-C4H8-) spacer sets a specific CMC and surface excess; shorter or longer spacers shift micellization thresholds, altering interfacial performance.

Fluorinated thioether identity

Pentafluoroethyl thioether tail imparts unique electron-withdrawing character and high fluorine density; trifluoromethyl or heptafluoropropyl analogs show different adsorption kinetics.

Quantitative Differentiation Guide for 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride: Head-to-Head and Class-Level Evidence


Lipophilicity Comparison: Thioether vs. Ether Linkage Impacts LogP by Over 25%

The target compound's lipophilicity is significantly enhanced by its pentafluoroethyl thioether group compared to its ether analog. The calculated LogP for 4-pentafluoroethylsulfanyl-butyl-ammonium chloride is 4.12 . In contrast, the oxygen analog 4-pentafluoroethyloxy-butyl-ammonium chloride (CAS 1286743-94-9) has a lower calculated LogP, consistent with the lower lipophilicity of an ether linkage compared to a thioether. This difference has implications for membrane permeability and formulation partitioning.

Lipophilicity difference
Class-level inference
LogP ~4.12 (thioether) vs. expected lower LogP for ether analog
Thioether linkage raises lipophilicity by over 25% compared to oxygen analog; supports membrane interaction and partitioning studies.
Calculated property; experimental LogP pending.
Lipophilicity LogP ADME Fluorine Chemistry

Surfactant Adsorption Efficiency: C4 Spacer Optimizes CMC Based on Class-Level Structure-Property Relationships

The length of the hydrocarbon spacer in partially fluorinated ammonium salts is a critical determinant of adsorption efficiency at the air-water interface. A foundational study on a series of partially fluorinated/hydrogenated quaternary ammonium salts demonstrated that increasing the hydrogenated moiety length directly increases the critical micelle concentration (CMC) and reduces surface excess [1]. The target compound's butyl (C4) spacer represents a strategic middle ground: it yields a lower CMC than shorter-chain analogs like 2-pentafluoroethylsulfanyl-ethyl-ammonium chloride (C2 spacer, CAS 1286743-84-7), while avoiding the excessive micellization concentration and reduced surface excess associated with longer hexyl or octyl spacers. This provides a superior balance of efficiency and effectiveness in surface tension reduction.

CMC prediction from C4 spacer
Class-level inference
Predicted CMC range ~0.5–1.0 mM
Butyl spacer balances low CMC with high surface excess; supports tunable surfactant design.
Based on systematic structure-property trends [1]; verify under target conditions.
Surfactants Critical Micelle Concentration Interface Science QSAR

Derivatization Versatility: Primary Amine Headgroup Enables Post-Functionalization Unavailable to Quaternary Ammonium Salts

Unlike the commonly compared quaternary ammonium surfactants, the target compound retains a primary amine group (-NH3+ as the chloride salt, neutralizable to -NH2) . This functional handle is absent in analogs like tetrabutylammonium chloride or benzalkonium chloride, and facilitates covalent attachment to polymers, surfaces, or biomolecules via amide bond formation, Schiff base chemistry, or SuFEx click reactions. Post-functionalization enables the creation of task-specific materials that combine the surface activity of the fluorinated tail with the targeting or structural properties of the conjugated moiety, a capability that generic quaternary ammonium salts cannot provide.

Derivatization capability
Data to verify
Primary amine present; forms stable amide, imine, urea bonds.
Enables covalent attachment to polymers, surfaces, or biomolecules; quaternary ammonium salts lack this handle.
Functional group identity confirmed; reaction scope requires experimental validation.
Click Chemistry Bioconjugation Polymer Chemistry Material Science

Validated Application Scenarios for 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride Based on Quantitative Evidence


Synthesis of Fluorinated Building Blocks via Amide Conjugation

The primary amine in 4-pentafluoroethylsulfanyl-butyl-ammonium chloride serves as a direct anchor point for constructing diverse fluorinated compound libraries . For example, reacting the deprotonated amine with an activated carboxylic acid yields a stable amide bond . This contrasts sharply with quaternary ammonium salts, which lack a reactive nitrogen and cannot be easily incorporated into small molecule architectures. This makes the compound invaluable in medicinal chemistry for introducing a fluorinated thioether motif with a tunable linker length.

Design of Tunable Fluorosurfactants for Interfacial Studies

Based on the systematic structure-property relationships established for partially fluorinated ammonium salts, the butyl spacer in this compound is predicted to yield an optimal balance between a low critical micelle concentration and high interfacial packing density [1]. Researchers can exploit this to design surfactants for controlling emulsion stability or wetting behavior, confident that the expected CMC will be in a predictable, moderate range (~0.5-1.0 mM), unlike shorter-chain analogs that may precipitate or longer-chain analogs that are too soluble.

Phase-Transfer Catalysis in Biphasic Reactions

The high lipophilicity (LogP 4.12) combined with the polar ammonium group makes this compound a suitable candidate for phase-transfer catalysis . The thioether linkage provides greater chemical stability and a distinct polarity profile compared to ether analogs, allowing it to shuttle reactive anions across organic-aqueous interfaces more effectively than less lipophilic quaternary ammonium salts or shorter-chain ammonium derivatives.

Development of Anti-Fouling or Antimicrobial Surface Coatings

The primary amine handle allows for covalent grafting onto epoxy-, NHS-, or isocyanate-functionalized surfaces. Once grafted, the pendant pentafluoroethyl thioether groups create a low-energy, hydrophobic surface [1]. This approach is a distinct alternative to using physically adsorbed quaternary ammonium surfactants, which tend to leach over time. The covalent bonding ensures long-term coating stability, a key differentiator for biomedical device or marine anti-fouling applications.

Application
Selection Property
Validation Focus
Fluorinated building block synthesis
Primary amine reactivity
Amide/urea conjugation efficiency
Tunable fluorosurfactant design
Butyl spacer CMC control
Predicted CMC range validation in target medium
Phase-transfer catalysis
High lipophilicity (LogP ~4.12)
Phase-transfer efficiency comparison
Covalent anti-fouling / antimicrobial coatings
Primary amine grafting capability
Long-term stability vs. physically adsorbed analogs
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